molecular formula C21H29NO2 B1389475 3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline CAS No. 1040683-41-7

3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline

Cat. No.: B1389475
CAS No.: 1040683-41-7
M. Wt: 327.5 g/mol
InChI Key: NROLOBIWWGNQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol, 3-butoxyaniline, and propylene oxide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out at elevated temperatures (around 80-100°C) and may require the use of solvents such as toluene or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling: Large quantities of starting materials are handled using automated systems.

    Reactor Design: Specialized reactors are used to ensure efficient mixing and heat transfer.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions (e.g., acidic or basic).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and proteomics research.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Proteins: Interact with proteins or enzymes, altering their activity.

    Modulate Pathways: Influence biochemical pathways, leading to changes in cellular functions.

    Cellular Effects: Induce cellular responses such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butoxy-N-[2-(4-methylphenoxy)propyl]aniline
  • 3-Butoxy-N-[2-(4-isopropylphenoxy)propyl]aniline
  • 3-Butoxy-N-[2-(4-tert-butylphenoxy)propyl]aniline

Uniqueness

3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline is unique due to its specific ethyl group substitution on the phenoxy ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-butoxy-N-[2-(4-ethylphenoxy)propyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-4-6-14-23-21-9-7-8-19(15-21)22-16-17(3)24-20-12-10-18(5-2)11-13-20/h7-13,15,17,22H,4-6,14,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROLOBIWWGNQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline
Reactant of Route 2
Reactant of Route 2
3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline
Reactant of Route 3
Reactant of Route 3
3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline
Reactant of Route 4
Reactant of Route 4
3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline
Reactant of Route 5
Reactant of Route 5
3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline
Reactant of Route 6
Reactant of Route 6
3-Butoxy-N-[2-(4-ethylphenoxy)propyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.